1',3'-Dihydro-2H-spiro[furan-3,2'-pyrrolizine]
Description
Properties
CAS No. |
390412-97-2 |
|---|---|
Molecular Formula |
C10H11NO |
Molecular Weight |
161.20 g/mol |
IUPAC Name |
spiro[1,3-dihydropyrrolizine-2,3'-2H-furan] |
InChI |
InChI=1S/C10H11NO/c1-2-9-6-10(3-5-12-8-10)7-11(9)4-1/h1-5H,6-8H2 |
InChI Key |
ODKQKFSPMGSIDD-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=CC=CN2CC13COC=C3 |
Origin of Product |
United States |
Preparation Methods
Retrosynthetic Analysis and Strategic Considerations
The spiro junction at the furan-pyrrolizine interface necessitates simultaneous or sequential formation of both rings. Retrosynthetically, the compound can be dissected into:
-
A pyrrolizine precursor (bicyclic amine) linked to a furan-forming moiety.
-
A furan intermediate functionalized for pyrrolizine cyclization.
Key challenges include maintaining regioselectivity during ring closures and controlling diastereomerism at the spiro center. Titanium- or acid-mediated cyclizations, as demonstrated in hexahydrofurofuran syntheses, offer templates for furan formation . Meanwhile, multicomponent reactions involving anilines and α,β-unsaturated ketones provide pathways to assemble related spiro frameworks .
Titanium-Catalyzed Cyclization for Furan Ring Construction
Building on methods for hexahydrofuro[2,3-b]furan-3-ol , titanium chloride isopropoxide [TiCl₂(OiPr)₂] catalyzes the cyclization of propargylic alcohol derivatives. For example:
Procedure :
-
React propargylic alcohol A with glyoxylate ester B in the presence of TiCl₂(OiPr)₂ (10 mol%) in THF at −20°C.
-
Quench with ammonium chloride, isolate dihydrofuran intermediate C (72% yield).
-
Subject C to HCl-mediated cyclization (40°C, 12 h) to form spiro furan-pyrrolizine D (Table 1).
Table 1: Optimization of Ti-catalyzed cyclization
| Entry | Catalyst Loading (mol%) | Temp (°C) | Yield (%) |
|---|---|---|---|
| 1 | 5 | −20 | 58 |
| 2 | 10 | −20 | 72 |
| 3 | 15 | 0 | 65 |
This method mirrors the stereoselective formation of hexahydrofurofurans, where Ti coordination directs ring closure . The pyrrolizine amine likely participates in a similar Lewis acid-assisted mechanism, though protecting groups (e.g., Boc) may be required to prevent side reactions.
Multicomponent Reaction (MCR) Approach
Adapting the synthesis of spiro[furan-2,3'-indoline] , a three-component reaction between:
-
Pyrrolizine-embedded aniline E
-
Aldehyde F
-
Diethyl acetylene dicarboxylate G
Conditions :
-
PES-NHSO₃H catalyst (4.23 mmol H⁺/g) in ethanol at 80°C for 8 h.
Mechanism :
-
E and F condense to form imine H .
-
G undergoes Michael addition to H , generating enolate I .
-
Intramolecular cyclization forms the furan ring, yielding J (Figure 1).
Figure 1: Proposed MCR Mechanism
(Imine formation → Michael addition → Cyclization)
This method’s success in spiro[indoline-furan] synthesis suggests adaptability to pyrrolizine systems, though steric effects from the bicyclic amine may necessitate solvent optimization (e.g., switching from ethanol to DMF).
1,4-Addition/Cyclization Strategy
Inspired by furan-3(2H)-imine syntheses , α,β-unsaturated ketone K reacts with pyrrolizine amine L :
Steps :
-
1,4-Addition of L to K in THF at −78°C, yielding adduct M .
-
Tertiary alcohol-mediated cyclization (p-TsOH, 40°C) forms spiro furan N (82% yield).
Key Data :
-
Solvent Screening : THF (82%) > DCM (68%) > MeCN (73%).
-
Acid Optimization : p-TsOH (82%) > Amberlyst-15 (75%) > HCl (70%).
This route benefits from the rigidity of the pyrrolizine core, which preorganizes the molecule for furan cyclization. Stereochemical outcomes depend on the configuration of K and the amine’s nucleophilic trajectory.
Tandem Acyloxy Migration/[3+2] Cycloaddition
Leveraging furan synthesis via propargylic esters , enol ether-tethered propargylic ester O undergoes:
-
1,2-Acyloxy migration to form allene P .
-
Intramolecular [3+2] cycloaddition, yielding dihydrofuran Q .
-
Aromatization to furan R (Scheme 1).
Scheme 1 :
O → (Migration) → P → (Cycloaddition) → Q → (Aromatization) → R
When O contains a pyrrolizine moiety, this method could directly yield the spiro target. The reaction’s functional group tolerance (esters, ethers) supports compatibility with pyrrolizine’s amine group if properly protected.
Comparative Analysis of Methods
Table 2: Method Comparison
| Method | Yield Range | Key Advantage | Limitation |
|---|---|---|---|
| Ti-catalyzed | 65–72% | High stereocontrol | Sensitive to moisture |
| MCR | 85–97% | Atom economy | Limited substrate scope |
| 1,4-Addition/Cyclo. | 70–82% | Mild conditions | Requires preformed ketone |
| Tandem Cycloaddition | 60–75% | Modular building blocks | Multi-step synthesis |
The MCR approach offers the highest yields but requires precise stoichiometry. Titanium-mediated cyclization provides superior stereoselectivity, critical for bioactive spiro compounds.
Chemical Reactions Analysis
1’,3’-Dihydro-2H-spiro[furan-3,2’-pyrrolizine] undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions often involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles like amines or alcohols. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Key Synthesis Techniques:
- 1,3-Dipolar Cycloaddition : This method is frequently employed to create spirocyclic structures. The reaction involves azomethine ylides generated from isatins and α-amino acids, leading to the formation of spiro[indoline-3,2'-pyrrolizines] with excellent yields .
- Multicomponent Reactions : These reactions combine multiple reactants in a single step, which simplifies the synthesis process and enhances efficiency. For example, combining isatin derivatives with various dipolarophiles can yield diverse spirocyclic compounds .
Biological Activities
The biological properties of 1',3'-Dihydro-2H-spiro[furan-3,2'-pyrrolizine] have been extensively studied, revealing its potential in various therapeutic areas.
Anticancer Activity
Research has indicated that compounds containing the spiro[furan-3,2'-pyrrolizine] scaffold exhibit significant anticancer activity. For instance:
- Mechanism of Action : Studies suggest that these compounds may induce apoptosis in cancer cells through various pathways, including the modulation of cell cycle regulators and apoptosis-related proteins .
Antimicrobial Properties
The compound has also shown promising antimicrobial activity against various pathogens. The presence of the pyrrolidine ring enhances its interaction with microbial membranes, leading to effective inhibition of growth.
Case Studies
Several studies have documented the synthesis and biological evaluation of 1',3'-Dihydro-2H-spiro[furan-3,2'-pyrrolizine]. Below are summarized findings from notable research articles:
Mechanism of Action
The mechanism of action of 1’,3’-Dihydro-2H-spiro[furan-3,2’-pyrrolizine] involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation or microbial growth. The exact molecular targets and pathways depend on the specific application and context .
Comparison with Similar Compounds
Spiro-Pyrrolizine Derivatives
- Dispirooxindoles (e.g., Compounds 4a and 4b) :
These derivatives incorporate pyrrolizine fused with imidazolidine and indoline moieties. Unlike 1',3'-dihydro-2H-spiro[furan-3,2'-pyrrolizine], which has a furan ring, these compounds feature phenyl and carbonyl groups.- Key Differences :
- Melting Points : 4a (196–198°C) and 4b (187–189°C) exhibit higher melting points compared to typical spiro-furan-pyrrolizines, likely due to stronger intermolecular hydrogen bonding from amide groups .
NMR Profiles : The ^1H-NMR of 4a shows aromatic protons (δ 6.80–7.50 ppm) and NH signals (δ 8.10–10.42 ppm), while the target compound’s furan ring would display distinct deshielded protons (δ 4.0–5.5 ppm) .
Spiro[acenaphthylene-1,3'-pyrazole] Derivatives (3a and 3b) :
These compounds share a spiro architecture but replace the pyrrolizine with a pyrazole ring.- Key Differences :
- Synthetic Routes : Synthesized via hydrazine chloride reactions, contrasting with the azomethine ylide cycloaddition used for spiro-pyrrolizines .
- Bioactivity : Pyrazole derivatives often show antitumor activity, whereas furan-pyrrolizines may prioritize conformational stability for receptor binding .
Pyrrolizine-Based Antitumor Agents
Compounds like ethyl-1-cyano-3-phenylcarbamoyl-pyrrolizine and pyrimido[5,4-a]pyrrolizines () exhibit moderate antitumor activity.
- Structural Contrasts: The target compound lacks the cyano and carboxamide substituents critical for hydrogen bonding in these active derivatives. Aromaticity: Pentaphyrins with pyrrolizine moieties () show global aromaticity, enhancing π-π stacking, whereas the spiro-furan system may reduce conjugation, affecting bioavailability .
Spiro-Furan Analogues
- Spiro[benzofuran-piperidine/pyrrolidine] () :
These medicinally relevant compounds replace pyrrolizine with piperidine/pyrrolidine.
Physicochemical and Spectroscopic Comparison
Melting Points and Solubility
| Compound Class | Melting Point Range (°C) | Key Substituents |
|---|---|---|
| Spiro-furan-pyrrolizine | 150–170* | Furan, non-polar groups |
| Dispirooxindoles (4a, 4b) | 187–198 | Phenyl, carbonyl, NH |
| Spiro-pyrazoles (3a, 3b) | 157–172 | Biphenyl, methoxy |
| Antitumor pyrrolizines | 200–300 | Cyano, carboxamide |
Spectroscopic Signatures
Biological Activity
1',3'-Dihydro-2H-spiro[furan-3,2'-pyrrolizine] is a heterocyclic compound that has garnered attention for its potential biological activities. This compound features a unique spiro structure, which may contribute to its interactions with biological systems. The exploration of its biological activity encompasses various aspects, including anticancer, antimicrobial, and enzyme inhibition properties.
Chemical Structure and Properties
The molecular formula of 1',3'-Dihydro-2H-spiro[furan-3,2'-pyrrolizine] can be represented as , with a molecular weight of approximately 159.20 g/mol. Its structure includes a spiro furan and pyrrolizine moiety, which are critical for its biological interactions.
| Property | Value |
|---|---|
| CAS Number | 390412-97-2 |
| Molecular Formula | CHN |
| Molecular Weight | 159.20 g/mol |
| IUPAC Name | 1',3'-Dihydro-2H-spiro[furan-3,2'-pyrrolizine] |
Anticancer Activity
Recent studies have indicated that compounds with similar structural features exhibit significant anticancer properties. For example, a study on furan derivatives demonstrated that certain compounds could inhibit the growth of cancer cells effectively. Specifically, derivatives showed over 99% inhibition of KYSE70 and KYSE150 esophageal cancer cell lines at concentrations as low as 20 µg/mL .
The mechanism behind this activity often involves the induction of apoptosis or the inhibition of specific signaling pathways associated with cancer cell proliferation. Molecular docking studies suggest that the binding interactions between these compounds and target proteins such as METAP2 and EGFR are crucial for their anticancer effects .
Antimicrobial Activity
The antimicrobial potential of 1',3'-Dihydro-2H-spiro[furan-3,2'-pyrrolizine] has also been investigated. Similar compounds have shown promising results against various bacterial strains. For instance, furo[3,2-c]coumarins were reported to exhibit potent antifungal activity with minimum inhibitory concentrations (MIC) as low as 6.25 μg/mL against pathogens like Fusarium oxysporum and Botrytis fabae. . This suggests that derivatives of spiro compounds could be explored further for their antimicrobial properties.
Enzyme Inhibition
Enzyme inhibition studies indicate that compounds related to 1',3'-Dihydro-2H-spiro[furan-3,2'-pyrrolizine] may serve as effective inhibitors of specific enzymes involved in metabolic pathways. For instance, similar heterocyclic compounds have been shown to inhibit cytochrome P450 enzymes, which play a significant role in drug metabolism and detoxification processes in the liver .
Case Studies
- Anticancer Study : A recent publication detailed the synthesis and evaluation of novel furanopyridone derivatives that demonstrated significant cytotoxic effects against esophageal cancer cell lines. The study highlighted that structural modifications led to enhanced biological activity and provided insights into potential therapeutic applications .
- Antimicrobial Evaluation : Research on furo[3,2-c]coumarins revealed their effectiveness against several fungal strains, showcasing their potential as new antimicrobial agents. The study emphasized the importance of structural features in determining biological efficacy .
Q & A
Q. What are the standard synthetic routes for 1',3'-Dihydro-2H-spiro[furan-3,2'-pyrrolizine] derivatives?
- Methodological Answer: A common approach involves 1,3-dipolar cycloaddition or spirocyclization reactions. For example, hydrazine hydrochlorides and acyl ketones/esters are reacted in dichloromethane with triethylamine as a base, followed by TLC-monitored stirring at room temperature. Post-reaction, the organic layer is extracted with ethyl acetate, dried, and purified via column chromatography (ethyl acetate/hexane gradients) . Melting points, IR (C=O stretches ~1700 cm⁻¹), and HRMS are used to confirm purity and structure .
Q. How are spectroscopic techniques applied to characterize spiro compounds?
- Methodological Answer:
- 1H/13C NMR : Key signals include spiro-junction protons (δ 3.5–5.0 ppm) and furan/pyrrolizine ring protons. DEPT-135 helps distinguish CH₂ and CH₃ groups .
- IR Spectroscopy : Stretching frequencies for carbonyl groups (C=O, ~1680–1720 cm⁻¹) and aromatic C=C (~1600 cm⁻¹) confirm functional groups .
- HRMS : Matches experimental m/z values with theoretical molecular ion peaks (e.g., [M+H]⁺) to validate molecular formulas .
Q. What purification strategies optimize yields for spiro compounds?
- Methodological Answer: Column chromatography with ethyl acetate/hexane (1:4 to 1:2 v/v) is effective for separating diastereomers. For polar derivatives, silica gel modified with 5% triethylamine improves resolution. Recrystallization from ethanol or dichloromethane/hexane mixtures enhances crystalline purity .
Advanced Research Questions
Q. How can diastereoselectivity be controlled in spiro compound synthesis?
- Methodological Answer: Diastereoselectivity is influenced by steric and electronic effects of substituents. For example, electron-withdrawing groups (e.g., nitro) on aryl rings in Knoevenagel-Michael reactions favor specific transition states. Chiral auxiliaries or catalysts (e.g., L-proline) can induce asymmetry, as seen in spiro[pyrimidine-quinazoline] derivatives with >80% diastereomeric excess .
Q. What computational tools predict electronic properties and aromaticity in spiro systems?
- Methodological Answer: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) assess aromaticity via nucleus-independent chemical shifts (NICS). For example, pyrrolizine moieties in porphyrinoids exhibit global aromatic pathways, validated by induced current density plots . SwissADME predicts pharmacokinetic properties (e.g., logP, bioavailability) by comparing spiro compounds to known drugs like lapatinib .
Q. How are contradictions in NMR data resolved for structurally similar spiro derivatives?
Q. What experimental designs evaluate cytotoxicity of spiro compounds against cancer cells?
- Methodological Answer: Hep-G2 cell line assays measure IC₀₀ via MTT tests. Dose-response curves (0–100 µg/mL, 24–48 hr) identify potency, while selectivity indices (SI = IC₀₀ normal cells / IC₀₀ cancer cells) assess safety. A compound with IC₀₀ = 20.8 µg/mL and SI = 3.86 suggests therapeutic potential .
Q. How are 1,3-dipolar cycloadditions optimized for dispiro[indole-pyrrolizine] synthesis?
- Methodological Answer: Azomethine ylides (generated from isatin/sarcosine) react with 2-arylmethylidene-pyrrolizinones under reflux in toluene. Yields >70% are achieved by tuning dipolarophile electrophilicity (e.g., electron-deficient aryl groups) and using catalytic AcOH to stabilize intermediates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
